molecular formula C12H9N3 B13786285 2-(1H-Imidazol-2-YL)-quinoline

2-(1H-Imidazol-2-YL)-quinoline

Cat. No.: B13786285
M. Wt: 195.22 g/mol
InChI Key: LXDYCVXERGUGAA-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-YL)-quinoline is a heterocyclic compound that combines the structural features of both imidazole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-YL)-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by cyclization with o-nitrobenzaldehyde to form the quinoline structure . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-YL)-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 2-(1H-imidazol-2-yl)quinoline derivatives with reduced functional groups.

Scientific Research Applications

2-(1H-Imidazol-2-YL)-quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-YL)-quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(1H-Imidazol-2-yl)benzene
  • 2-(1H-Imidazol-2-yl)thiazole

Uniqueness

2-(1H-Imidazol-2-YL)-quinoline is unique due to its combined imidazole and quinoline structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)quinoline

InChI

InChI=1S/C12H9N3/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12/h1-8H,(H,13,14)

InChI Key

LXDYCVXERGUGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC=CN3

Origin of Product

United States

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